molecular formula C13H17NO2 B14196844 6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one CAS No. 848132-92-3

6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one

Cat. No.: B14196844
CAS No.: 848132-92-3
M. Wt: 219.28 g/mol
InChI Key: BNNMGCRKVQYXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom This compound is characterized by the presence of a hydroxy group, two methyl groups, and a phenyl group attached to the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,3-dimethyl-2-butanone with phenylhydrazine followed by cyclization can yield the desired piperidinone. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 6-oxo-3,3-dimethyl-6-phenylpiperidin-2-one, while reduction of the carbonyl group can produce 6-hydroxy-3,3-dimethyl-6-phenylpiperidin-2-ol.

Scientific Research Applications

6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidinone ring play crucial roles in its binding to enzymes or receptors, modulating their activity. The phenyl group may contribute to the compound’s overall hydrophobicity and influence its interaction with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-3,3-dimethylpiperidin-2-one: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.

    3,3-Dimethyl-6-phenylpiperidin-2-one: Lacks the hydroxy group, which may influence its solubility and interaction with molecular targets.

    6-Phenylpiperidin-2-one: Lacks both the hydroxy and methyl groups, resulting in different chemical and biological properties.

Uniqueness

6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one is unique due to the combination of its hydroxy, methyl, and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

CAS No.

848132-92-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

6-hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one

InChI

InChI=1S/C13H17NO2/c1-12(2)8-9-13(16,14-11(12)15)10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3,(H,14,15)

InChI Key

BNNMGCRKVQYXJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(NC1=O)(C2=CC=CC=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.